molecular formula C11H16BrNO B2907569 2-{[(3-BROMOPHENYL)METHYL]AMINO}BUTAN-1-OL CAS No. 870540-70-8

2-{[(3-BROMOPHENYL)METHYL]AMINO}BUTAN-1-OL

Cat. No.: B2907569
CAS No.: 870540-70-8
M. Wt: 258.159
InChI Key: PMKHQUBRMKIQSF-UHFFFAOYSA-N
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Description

2-{[(3-BROMOPHENYL)METHYL]AMINO}BUTAN-1-OL is an organic compound that features a brominated phenyl group attached to a butanol backbone via a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-BROMOPHENYL)METHYL]AMINO}BUTAN-1-OL typically involves the reaction of 3-bromobenzylamine with butanal in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalyst depending on the specific reaction pathway

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-BROMOPHENYL)METHYL]AMINO}BUTAN-1-OL can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, ammonia, or other nucleophiles.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: De-brominated analogs.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3-BROMOPHENYL)METHYL]AMINO}BUTAN-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3-BROMOPHENYL)METHYL]AMINO}BUTAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: Interaction with specific receptors or enzymes in biological systems.

    Modulation of pathways: Influencing biochemical pathways related to its structural properties.

Comparison with Similar Compounds

2-{[(3-BROMOPHENYL)METHYL]AMINO}BUTAN-1-OL can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific bromine substitution and the resulting chemical and biological properties.

Properties

IUPAC Name

2-[(3-bromophenyl)methylamino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-2-11(8-14)13-7-9-4-3-5-10(12)6-9/h3-6,11,13-14H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKHQUBRMKIQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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